Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate
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Overview
Description
Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate is a complex heterocyclic compound This compound is notable for its unique structure, which includes a trifluoromethyl group, a thioxo group, and an imidazo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate with ethyl isothiocyanate can yield the desired thioxo-imidazo-pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazo-pyridine core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: Its electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioxo and trifluoromethyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioxo-imidazo-pyridine derivatives and trifluoromethyl-substituted heterocycles. Examples include:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate is unique due to its combination of a trifluoromethyl group and a thioxo group within an imidazo-pyridine framework. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H14F3N3O2S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 1-methyl-3-phenyl-2-sulfanylidene-5-(trifluoromethyl)imidazo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C17H14F3N3O2S/c1-3-25-15(24)11-9-12-14(21-13(11)17(18,19)20)23(16(26)22(12)2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
OVZSBBMFPVJKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1C(F)(F)F)N(C(=S)N2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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